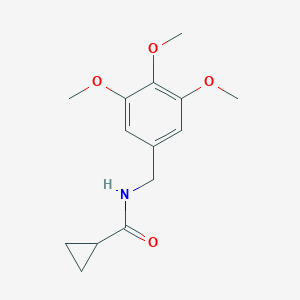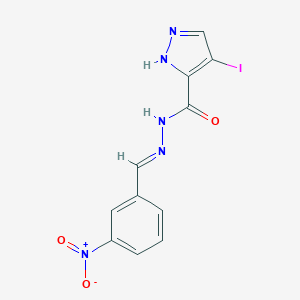
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of benzoxadiazoles, which are known for their diverse chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine typically involves the reaction of appropriate hydrazine derivatives with benzoxadiazole precursors under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with benzoxadiazole derivatives in the presence of catalysts or under acidic conditions.
Cyclization Reactions: Cyclization of suitable precursors under thermal or catalytic conditions to form the benzoxadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole structures but different functional groups.
Hydrazine Derivatives: Compounds containing hydrazine moieties with varying substituents.
Uniqueness
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is unique due to its specific combination of the benzoxadiazole ring and hydrazinylidene group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
304868-53-9 |
|---|---|
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15g/mol |
Nombre IUPAC |
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine |
InChI |
InChI=1S/C6H8N4O/c7-8-4-2-1-3-5-6(4)10-11-9-5/h1-3,7H2/b8-4+ |
Clave InChI |
CDXKNGZCYQAXOI-XBXARRHUSA-N |
SMILES |
C1CC2=NON=C2C(=NN)C1 |
SMILES isomérico |
C1CC2=NON=C2/C(=N/N)/C1 |
SMILES canónico |
C1CC2=NON=C2C(=NN)C1 |
Solubilidad |
13.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Dimethylamino)benzylidene]-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403726.png)



![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B403733.png)

![N'-[(1E,2E)-2-benzylideneheptylidene]-2-hydroxybenzohydrazide](/img/structure/B403740.png)
![N'-[3-(4-ethylphenyl)-2,2-dimethylpropylidene]-2-phenylacetohydrazide](/img/structure/B403742.png)
![2-{[2-hydroxy-1-({5-nitro-2H-tetraazol-2-yl}methyl)-2-oxidohydrazino]methyl}-5-nitro-2H-tetraazole](/img/structure/B403744.png)

![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)
![4-(1-{4-[(2-Bromobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-bromobenzoate](/img/structure/B403747.png)

